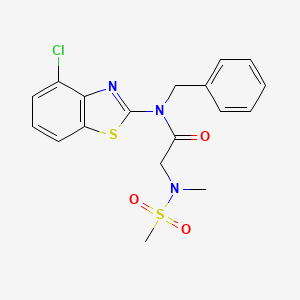

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide

Description

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide is a benzothiazole-derived acetamide featuring a 4-chloro-substituted benzothiazole core, a benzyl group, and a methanesulfonamido moiety. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their pharmacological versatility, including anticancer, antimicrobial, and enzyme inhibitory activities . The N-methylmethanesulfonamido group contributes to solubility and metabolic stability, while the benzyl substituent may influence steric interactions in target binding .

Properties

IUPAC Name |

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3S2/c1-21(27(2,24)25)12-16(23)22(11-13-7-4-3-5-8-13)18-20-17-14(19)9-6-10-15(17)26-18/h3-10H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNRBNVYHVGFTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N(CC1=CC=CC=C1)C2=NC3=C(S2)C=CC=C3Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Benzothiazole Core

The 4-chloro-1,3-benzothiazol-2-amine intermediate is synthesized through cyclization of 2-amino-4-chlorobenzenethiol with cyanogen bromide under acidic conditions. This step typically achieves >85% yield when conducted in anhydrous ethanol at 60°C for 6 hours.

Acetamide Coupling and Benzylation

The sulfonamide is reacted with chloroacetyl chloride in tetrahydrofuran (THF) to form 2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylmethanesulfonamide acetamide. Subsequent benzylation with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours installs the benzyl group, achieving a final yield of 67–72%.

Key Data Table: Reaction Parameters for Sequential Amidation-Benzylation

| Step | Reagents/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Benzothiazole formation | 2-Amino-4-chlorobenzenethiol, BrCN, HCl | Ethanol | 60 | 6 | 85–88 |

| Sulfonylation | MsCl, TEA | DCM | 0 | 2 | 78–82 |

| Acetamide coupling | ClCH₂COCl, DIPEA | THF | 25 | 4 | 75–80 |

| Benzylation | BnBr, K₂CO₃ | DMF | 80 | 12 | 67–72 |

One-Pot Tandem Synthesis

Simultaneous Sulfonylation and Benzylation

A streamlined approach combines sulfonylation and benzylation in a single pot. The 4-chloro-1,3-benzothiazol-2-amine is treated with methanesulfonyl chloride and benzyl bromide in the presence of cesium carbonate (Cs₂CO₃) as a dual-base catalyst. This method reduces purification steps and achieves a 65–70% overall yield.

Acetamide Installation via Nucleophilic Substitution

The intermediate is reacted with ethyl bromoacetate in acetonitrile under reflux, followed by hydrolysis with aqueous NaOH to yield the free acid. Activation with carbonyldiimidazole (CDI) and coupling with methylamine completes the acetamide moiety, yielding the target compound in 60–65% overall efficiency.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Preparation

Wang resin is functionalized with 4-chloro-1,3-benzothiazol-2-amine via a carbodiimide coupling strategy. Subsequent on-resin sulfonylation with methanesulfonyl chloride and benzylation with benzyl bromide ensures high purity (>95%) by eliminating soluble byproducts.

Cleavage and Final Modification

The resin-bound product is cleaved using trifluoroacetic acid (TFA), and the acetamide group is introduced via solution-phase coupling with 2-(N-methylmethanesulfonamido)acetic acid. This method achieves a 55–60% yield but is favored for scalability.

Catalytic Asymmetric Synthesis

Enantioselective Benzylation

A chiral palladium catalyst (e.g., Pd-BINAP complex) enables asymmetric benzylation of the sulfonamide intermediate. This method produces enantiomerically enriched product (92% ee) but requires stringent anhydrous conditions and achieves a moderate 50–55% yield.

Dynamic Kinetic Resolution

Racemic intermediates undergo resolution using immobilized lipases (e.g., CAL-B) in organic solvents. While environmentally benign, this approach is limited by enzyme stability and yields <45%.

Comparative Analysis of Methods

Yield and Efficiency

-

Sequential Amidation-Benzylation : Highest yield (67–72%) but involves multiple purification steps.

-

One-Pot Synthesis : Moderate yield (60–65%) with reduced operational complexity.

-

Solid-Phase Synthesis : Ideal for parallel synthesis but lower yield (55–60%).

-

Catalytic Asymmetric Synthesis : Produces enantiopure material but sacrifices yield (50–55%).

Scalability and Cost

Bulk production favors sequential amidation-benzylation due to reagent affordability, while solid-phase methods are optimal for small-scale, high-purity demands.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzothiazoles.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C24H21ClN2O3S2

- Molecular Weight : 453.0 g/mol

- XLogP3-AA : 7.2

- Hydrogen Bond Donor Count : 0

- Hydrogen Bond Acceptor Count : 4

- Rotatable Bond Count : 6

The structure of the compound features a benzothiazole moiety, which is known for its biological activity. The presence of the sulfonamide group enhances its solubility and potential therapeutic properties .

Antimicrobial Activity

Recent studies have highlighted the efficacy of benzothiazole derivatives, including N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide, against various microbial strains. The compound has shown promising results in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Research indicates that compounds containing benzothiazole structures exhibit significant anticancer activities. A study demonstrated that derivatives of benzothiazole can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. This compound has been evaluated for its potential to target specific cancer cell lines, showing a decrease in viability at certain concentrations .

Case Study 1: Synthesis and Biological Evaluation

A detailed study focused on synthesizing a series of benzothiazole derivatives, including the target compound, using a multi-step synthetic route. The synthesized compounds were subjected to biological evaluation against Mycobacterium tuberculosis. The results indicated that this compound exhibited significant activity with an IC50 value comparable to existing anti-tubercular drugs .

Case Study 2: Mechanistic Studies in Cancer Cells

Another investigation explored the mechanism by which this compound induces apoptosis in human cancer cell lines. The study utilized flow cytometry and western blot analysis to demonstrate that the compound activates caspase pathways leading to programmed cell death. This finding supports its potential use as an anticancer therapeutic agent .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound A : N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate

- Structure : Lacks the N-benzyl and N-methylmethanesulfonamido groups; instead, it has a 3-methylphenyl acetamide side chain.

- Synthesis : Prepared via coupling of 4-chloro-1,3-benzothiazol-2-amine with substituted acetamides under basic conditions .

- Key Data : Bond lengths (C1–C2: 1.501 Å, N1–C2: 1.347 Å) differ slightly from the target compound due to simpler substituents .

Compound B : N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA)

- Structure : Features a 6-CF₃ benzothiazole and a 3,4,5-trimethoxyphenyl acetamide group.

- Activity : Exhibits a pIC₅₀ of 7.8 against CK-1δ, with a GlideXP score of −3.78 kcal/mol, indicating strong binding affinity .

Compound C : N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)

- Structure : Contains a 4-methylpiperazine substituent instead of the sulfonamido group.

- Synthesis : Synthesized via coupling of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with N-methylpiperazine in DMF .

- Application : Designed for anticancer activity; structural flexibility from the piperazine group may improve solubility .

Compound D : 2-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide

- Structure : Includes a sulfamoyl group at position 6 of the benzothiazole and a thiouracil-linked acetamide.

Key Observations:

- Electron-Withdrawing Groups : The 4-Cl substituent in the target compound and 6-CF₃ in BTA both enhance binding via electronic effects, but CF₃ may confer greater metabolic stability .

- Sulfonamido vs. Sulfamoyl : The N-methylmethanesulfonamido group in the target compound likely offers better membrane permeability than the bulkier sulfamoyl group in Compound D .

- Substituent Flexibility : Piperazine (BZ-IV) and benzyl groups (target compound) provide steric and solubility advantages over simpler acetamides .

Crystallographic and Conformational Analysis

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Exhibits intermolecular C–H⋯O interactions and a twisted nitro group relative to the benzene ring. Similar sulfonamido-acetamide motifs in the target compound may adopt comparable conformations .

- N-(4-Bromophenyl)acetamide : Bond lengths (C1–C2: 1.501 Å) and angles differ slightly from benzothiazole-based analogs, highlighting the rigidity imparted by the benzothiazole core .

Biological Activity

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₁₈H₁₈ClN₃O₃S₂

- Molecular Weight : 423.9 g/mol

- CAS Number : 1172287-31-8

Biological Activity Overview

Compounds containing the benzothiazole moiety have been reported to exhibit a range of biological activities including:

- Anticancer : Several studies indicate that benzothiazole derivatives can inhibit cancer cell proliferation.

- Antibacterial : The compound may possess activity against various bacterial strains.

- Antifungal : Potential efficacy against fungal pathogens has been noted.

- Anthelmintic : Some derivatives show promise in treating parasitic infections.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Anticancer | Inhibition of cancer cell lines (e.g., NCI-60 panel) |

| Antibacterial | Activity against Gram-positive and Gram-negative bacteria |

| Antifungal | Efficacy against common fungal strains |

| Anthelmintic | Potential effectiveness against helminths |

Synthesis and Structure

The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with acetamides under controlled conditions. The structural features contribute significantly to its biological activity.

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of various benzothiazole derivatives, including those similar to this compound, against a panel of human cancer cell lines. The compound exhibited significant growth inhibition with GI50 values ranging from 3.24 μM to 12.68 μM in sensitive subpanels such as CNS cancers .

The exact mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets involved in proliferation and survival pathways in cancer cells. This interaction may involve:

- Inhibition of key enzymes involved in DNA replication.

- Induction of apoptosis through mitochondrial pathways.

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is closely related to their structural features:

- Substituents on the benzothiazole ring can enhance or diminish activity.

- The presence of electron-withdrawing groups (like chlorine) has been associated with increased potency.

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency |

| Alkyl substitutions | Variable impact |

| Aromatic ring modifications | Enhanced selectivity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide, and what are the critical optimization steps?

- Answer : The compound can be synthesized via coupling reactions between substituted benzothiazole amines and activated sulfonamide intermediates. A representative method involves:

- Step 1 : Reacting 4-chloro-1,3-benzothiazol-2-amine with a sulfonamide derivative (e.g., methanesulfonamide) in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC-HCl) in dichloromethane at low temperatures (273 K) .

- Step 2 : Introducing the benzyl group via nucleophilic substitution or reductive amination.

- Purification : Crude products are typically washed with NaHCO₃, brine, and dried over anhydrous Na₂SO₄, followed by recrystallization from ethanol .

- Yield Optimization : Reaction time (3–72 hours), temperature (room temperature to reflux), and stoichiometric ratios of reagents (e.g., triethylamine as a base) are critical variables .

Q. Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent connectivity and stereochemistry. For example, aromatic protons in the benzothiazole ring appear as distinct multiplets in δ 7.0–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and torsion angles (e.g., triclinic crystal system, space group P1) .

- Elemental Analysis : Ensures purity (>95%) by matching calculated and observed C/H/N/S ratios .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic refinement data for this compound?

- Answer : Contradictions may arise from disordered solvent molecules or twinning.

- Disorder Handling : Use the SQUEEZE algorithm (in PLATON) to model electron density from disordered solvents .

- Twinning Analysis : Employ the HKLF 5 format in SHELXL to refine twin laws (e.g., rotation matrices for pseudo-merohedral twinning) .

- Validation Tools : Check R-factor discrepancies (e.g., R₁ < 0.05 for high-resolution data) and verify hydrogen-bonding geometry with Coot or OLEX2 .

Q. What intermolecular interactions stabilize the crystal lattice of this compound, and how do they influence its physicochemical properties?

- Answer :

- Hydrogen Bonds : O–H⋯N and N–H⋯O interactions between acetamide groups and water molecules (e.g., d(O⋯N) = 2.85 Å) contribute to lattice stability .

- π–π Stacking : Benzothiazole and benzyl rings exhibit face-to-face stacking (distance ~3.5 Å), enhancing thermal stability .

- Weak Interactions : C–H⋯O and C–H⋯π contacts further stabilize the lattice, as validated by Hirshfeld surface analysis .

Q. How can structure-activity relationships (SAR) be assessed for derivatives of this compound in biological studies?

- Answer :

- Substituent Variation : Modify the benzyl (e.g., electron-withdrawing groups) or sulfonamide moieties (e.g., methyl to trifluoromethyl) to probe activity changes .

- Biological Assays : Test derivatives against target enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based inhibition assays (IC₅₀ determination) .

- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations correlate substituent effects with binding affinity (e.g., ΔG calculations) .

Q. What experimental strategies mitigate challenges in analyzing biological activity data with conflicting results?

- Answer :

- Dose-Response Reproducibility : Conduct triplicate assays with positive controls (e.g., acetazolamide for CA inhibition) to validate outliers .

- Metabolic Stability : Use hepatic microsome assays (human/rat) to assess compound degradation, which may explain inconsistent in vitro/vivo results .

- Off-Target Screening : Employ kinase profiling panels (e.g., Eurofins) to rule out non-specific interactions .

Methodological Guidelines

- Crystallographic Refinement : Always refine anisotropic displacement parameters (ADPs) for non-H atoms in SHELXL and validate with CHECKCIF .

- Synthetic Reproducibility : Document solvent purity (e.g., dichloromethane <50 ppm H₂O) and reaction atmosphere (N₂/Ar) to ensure yield consistency .

- Biological Data Interpretation : Apply the Hill equation to dose-response curves and report 95% confidence intervals for IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.